(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
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Overview
Description
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Scientific Research Applications
Sulfomethylation of Macrocycles
The sulfomethylation of piperazine and various polyazamacrocycles has been described, showcasing a method for introducing methanesulfonate groups into these structures. This process allows for the creation of mono- and diacetate, phosphonate, and phosphinate derivatives, demonstrating a pathway for developing mixed-side-chain macrocyclic chelates. Such derivatives have potential applications in bioconjugation and the design of chelating agents for medical imaging or drug delivery systems (J van Westrenen & A D Sherry, 1992).
Antimicrobial Activities of Triazole Derivatives
Research on the synthesis of novel 1,2,4-triazole derivatives, including processes involving piperazine, has shown that these compounds possess significant antimicrobial activities. This highlights the potential of such derivatives in developing new antimicrobial agents, possibly offering new treatments for infectious diseases (H. Bektaş et al., 2007).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, synthesized through modifications that include the methoxyphenyl group, have been found to significantly inhibit HIV-1 reverse transcriptase. This class of compounds shows promise in HIV treatment by offering potent non-nucleoside inhibitors, providing a basis for further development of antiviral therapies (D. Romero et al., 1994).
Crystal Structure and DFT Calculations
Studies on piperazine derivatives incorporating methoxyphenyl groups have conducted crystal structure analyses and density functional theory (DFT) calculations. These studies contribute to our understanding of the molecular behavior of such compounds, which could be essential in designing more efficient molecular devices or pharmaceuticals (K. Kumara et al., 2017).
Selective Serotonin 4 Receptor Agonists
Research on benzamide derivatives, including piperazine structures, has identified compounds that act as selective serotonin 4 receptor agonists. These findings may inform the development of new gastrointestinal motility agents, highlighting the therapeutic potential of piperazine derivatives in gastrointestinal disorders (S. Sonda et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis .
Mode of Action
Similar compounds have been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic transmission, which is crucial in cognitive functions .
Pharmacokinetics
Similar compounds have been found to undergo hepatic metabolism and renal excretion .
Result of Action
Similar compounds have been shown to increase acetylcholine levels by inhibiting acetylcholinesterase, an enzyme that hydrolyzes acetylcholine .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the patient’s health status, genetic makeup, and the presence of other medications .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-23-16-9-7-15(8-10-16)18(24)19-11-13-20(14-12-19)25(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXLWMHRPNGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.